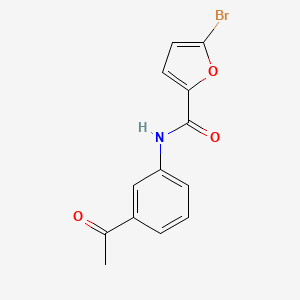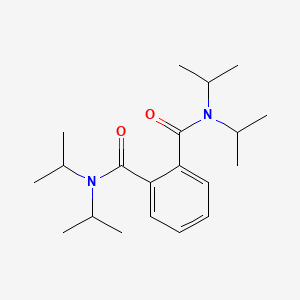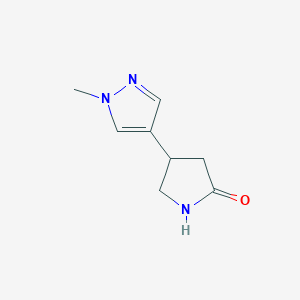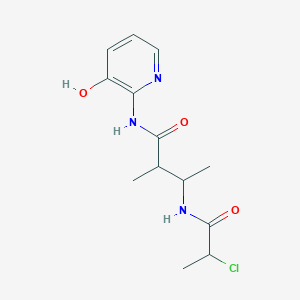![molecular formula C8H12ClNS B2937493 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride CAS No. 1012884-65-9](/img/structure/B2937493.png)
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl. It is a derivative of thieno[3,2-c]pyridine and is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antiplatelet agents like Clopidogrel.
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in the synthesis of anti-thrombotic drugs .
Mode of Action
As an intermediate in drug synthesis, its role would typically involve reacting with other compounds to form a new substance with therapeutic effects .
Biochemical Pathways
As an intermediate in the synthesis of anti-thrombotic drugs, it may indirectly influence pathways related to blood clotting .
Pharmacokinetics
As an intermediate, its ADME properties would be less relevant than those of the final therapeutic compound .
Result of Action
As an intermediate, its primary role is in the synthesis of the final therapeutic compound, which would have the intended molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiophene with a suitable amine under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine core.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be carried out using various alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride is widely used in scientific research due to its versatility as an intermediate. It is employed in the synthesis of various pharmaceuticals, including antiplatelet agents like Clopidogrel, which are used to prevent blood clots. Additionally, it is used in the development of new chemical entities for potential therapeutic applications.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride: A closely related compound with a similar structure but lacking the methyl group.
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate Hydrochloride: Another derivative with a carboxylate group.
Uniqueness: 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride is unique due to the presence of the methyl group, which influences its chemical properties and biological activity. This modification can enhance the compound's stability and efficacy in pharmaceutical applications.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-4-7-5-9-3-2-8(7)10-6;/h4,9H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDKFSYBSGQRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)



![3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2937430.png)
![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)
